molecular formula C4H6O2<br>CH3COOCH=CH2<br>CH3COOCHCH2<br>C4H6O2 B046028 Vinyl acetate CAS No. 108-05-4

Vinyl acetate

Cat. No.: B046028
CAS No.: 108-05-4
M. Wt: 372.39 g/mol
InChI Key: XTXRWKRVRITETP-UHFFFAOYSA-N
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Description

Vinyl acetate (C₄H₆O₂), also known as ethenyl acetate or acetic acid ethenyl ester, is a colorless liquid monomer with a sweet, fruity odor . It has a molecular weight of 86.09 g/mol and polymerizes readily under light or heat to form polythis compound (PVAc), a critical polymer in industrial applications . Its structure features a vinyl group (–CH₂CH₂) linked to an acetate ester (–OCOCH₃), enabling versatile reactivity in copolymerization and esterification reactions .

This compound is a cornerstone in producing adhesives, paints, and ethylene-vinyl acetate (EVA) copolymers . However, its polymerization kinetics are complex due to unstable propagating radicals, leading to high termination rates during chain-growth processes . Toxicity studies indicate this compound’s hydrolysis products—acetic acid and acetaldehyde—pose health risks, including DNA damage, necessitating careful handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of vinyl acetate is more complex than other acetate esters due to the instability of vinyl alcohol. The major industrial route involves the reaction of ethylene and acetic acid with oxygen in the presence of a palladium catalyst. This reaction typically occurs at temperatures between 175–200°C and pressures of 5–9 bar . The reaction can be summarized as follows: [ \text{C}_2\text{H}_4 + \text{CH}_3\text{COOH} + \frac{1}{2}\text{O}_2 \rightarrow \text{CH}_3\text{COOCH=CH}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: On an industrial scale, the dominant production method is the vapor-phase reaction of ethylene with acetic acid and oxygen over a palladium catalyst. This method has largely replaced the older method of adding acetic acid to acetylene .

Scientific Research Applications

Polymer Production

Polyvinyl Acetate (PVAc)
PVAc is one of the most significant derivatives of this compound. It is widely used in adhesives due to its strong bonding properties. Key applications include:

  • Woodworking and Carpentry : PVAc-based adhesives are essential for woodworking projects, providing durable bonds for furniture and cabinetry .
  • Packaging : PVAc is utilized in packaging materials, enhancing the strength and durability of products .

Polyvinyl Alcohol (PVA)
PVA is produced by the hydrolysis of PVAc and has unique properties that make it suitable for various applications:

  • Adhesives : PVA-based glues are favored for their environmental benefits and strong adhesion qualities, commonly used in bookbinding and paper products .
  • Textile Sizing : PVA is applied as a sizing agent in textiles to improve yarn strength during weaving, resulting in higher quality fabrics .

Coatings and Paints

This compound plays a crucial role in the production of emulsion polymers used for paints and coatings:

  • Latex Paints : VAM is a primary component in latex paints, which are known for their flexibility, durability, and low volatile organic compound (VOC) emissions. These properties make them environmentally friendly alternatives to traditional paints .
  • Protective Coatings : this compound copolymers are employed in protective coatings for various surfaces, providing resistance to moisture and chemicals .

Textile Applications

This compound's applications extend into the textile industry:

  • Adhesives for Fabrics : PVAc-based adhesives are used in fabric bonding processes, ensuring strong connections in garment manufacturing .
  • Finishing Agents : this compound derivatives enhance the finish of textiles, improving their appearance and performance characteristics .

Pharmaceutical Applications

This compound also finds significant use in the pharmaceutical sector:

  • Coating Agents : Polythis compound phthalate (PVAP), derived from this compound, serves as a coating for medicinal tablets, protecting them from stomach acid and ensuring controlled release in the intestines .
  • Dental Materials : PVAc is utilized in dental adhesives and temporary crowns due to its excellent bonding capabilities .

Food Industry Applications

This compound derivatives are approved for use in food-related applications:

  • Food Packaging : Ethylene vinyl alcohol (EVOH), a copolymer of this compound, is used as a barrier resin in food packaging, providing protection against moisture and oxygen .
  • Food Additives : this compound can be used as a modifier for food starches, enhancing their functional properties during food processing .

Environmental Considerations

Despite its widespread applications, there are environmental concerns associated with this compound:

  • Health Risks : The International Agency for Research on Cancer (IARC) classified this compound as possibly carcinogenic to humans (Group 2B). This classification necessitates careful handling and usage regulations to minimize exposure risks .
  • Sustainability Efforts : Ongoing research aims to develop more environmentally friendly alternatives using this compound products while addressing safety concerns related to its use .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Polymer ProductionPVAc, PVAStrong adhesion, environmental benefits
CoatingsLatex paints, protective coatingsFlexibility, low VOC emissions
TextilesFabric adhesives, finishing agentsImproved strength and appearance
PharmaceuticalsCoating agents for tablets, dental materialsControlled release, strong bonding
Food IndustryPackaging materials, food additivesEnhanced preservation and functionality

Comparison with Similar Compounds

Ethylene-Vinyl Acetate (EVA) Copolymers

EVA copolymers combine ethylene’s flexibility with vinyl acetate’s polarity, yielding materials with enhanced impact resistance and elasticity. EVA’s foaming behavior, studied in ethylene-vinyl acetate copolymer foams, shows adjustable cell density and mechanical properties by varying this compound content (10–40 wt%) . Applications include adhesives, footwear, and bitumen modification, where EVA improves warm-mix asphalt compatibility . Environmental impact assessments highlight EVA’s sustainability challenges due to fossil fuel dependency in production .

Key Differences from this compound

  • Structure : Ethylene units reduce crystallinity compared to pure PVAc.
  • Applications : Superior flexibility makes EVA ideal for foams and flexible films, unlike rigid PVAc-based adhesives .

Polythis compound (PVAc)

PVAc, the homopolymer of this compound, is a glassy thermoplastic used in adhesives, paints, and coatings. Ageing studies reveal PVAc films undergo photochemical degradation, leading to yellowing and brittleness .

Key Differences from this compound

  • Reactivity: PVAc is inert post-polymerization, unlike the reactive this compound monomer.
  • Toxicity: PVAc is non-toxic, whereas this compound releases hazardous acetaldehyde .

Butyl Acrylate Copolymers

Butyl acrylate (C₇H₁₂O₂) copolymerized with this compound improves flexibility and thermal stability in emulsion polymers. Soap-free this compound/butyl acrylate copolymers exhibit uniform particle size and enhanced mechanical properties, ideal for coatings and pressure-sensitive adhesives .

Key Differences from this compound

  • Structure : Butyl acrylate’s long alkyl chain increases hydrophobicity.
  • Applications : Superior low-temperature performance compared to PVAc-based adhesives .

Methyl Acrylate Composites

Methyl acrylate-vinyl acetate composite thin films demonstrate tunable optical properties. Increasing methyl acrylate content reduces refractive index and enhances UV absorption, making them suitable for optoelectronic applications .

Key Differences from this compound

  • Optical Behavior : Methyl acrylate introduces π→π* electronic transitions absent in pure PVAc .

Data Tables

Table 1: Key Properties of this compound and Comparable Compounds

Compound Molecular Formula Key Properties Applications References
This compound C₄H₆O₂ Monomer, polymerizes readily Adhesives, paints, EVA production
Ethylene-vinyl acetate (C₂H₄)ₓ(C₄H₆O₂)ᵧ Flexible, impact-resistant Foams, bitumen modification
Polythis compound (C₄H₆O₂)ₙ Glassy thermoplastic Adhesives, coatings
Butyl acrylate copolymer C₄H₆O₂ + C₇H₁₂O₂ Enhanced flexibility Emulsion polymers, coatings

Table 2: Research Findings on Degradation and Modification

Compound Study Focus Key Findings References
This compound Biodegradation Pseudomonas putida EC1_2004 degrades VA most efficiently under aerobic conditions
PVAc Ageing in films Photochemical degradation causes brittleness and discoloration
PVAc-vinyl versatate Adhesive modification 10% vinyl versatate increases T-peel strength by 35%

Biological Activity

Vinyl acetate (VAc) is a colorless, flammable liquid with a sweet odor, primarily used in the production of polythis compound (PVA) and other copolymers. While its industrial applications are well-documented, understanding its biological activity is crucial for assessing potential health risks associated with exposure. This article delves into the biological effects of this compound, supported by case studies and research findings.

This compound is an ester derived from acetic acid and ethylene. Its structure allows it to participate in various chemical reactions, including polymerization, which is essential for creating adhesives, paints, and coatings. In biological systems, this compound undergoes hydrolysis to yield acetic acid and ethanol, which can influence its toxicity profile.

Acute Exposure

Acute exposure to this compound can lead to irritation of the respiratory tract and mucous membranes. Studies indicate that inhalation of this compound vapor at concentrations as low as 50 ppm can cause minimal irritation, while higher concentrations (up to 2,000 ppm) result in significant respiratory distress in animal models .

Table 1: Effects of Acute Exposure to this compound

Concentration (ppm)SpeciesEffects Observed
50RatMinimal irritation
200RatNasal irritation and respiratory difficulty
1,000MouseFocal bronchitis and pulmonary distress
2,000RatSevere respiratory distress

Chronic Exposure

Chronic exposure studies have demonstrated more severe effects. In a two-year study involving rats and mice exposed to this compound concentrations ranging from 200 to 600 ppm, significant histopathological changes were observed in the respiratory tract, including metaplasia of the tracheal epithelium and chronic bronchitis .

Table 2: Long-term Effects of this compound Exposure

SpeciesDuration (Weeks)Concentration (ppm)Observed Effects
Rat104200-600Olfactory epithelial atrophy, lung lesions
Mouse104600Hyperplasia of tracheal epithelium
Rat130VariableIncreased liver neoplastic nodules

Epidemiological Studies

Epidemiological data suggest a correlation between this compound exposure and various health outcomes. A nested case-control study indicated an increased risk of non-Hodgkin's lymphoma among workers exposed to this compound in a chemical manufacturing setting . The odds ratios for different cancers were as follows:

  • Non-Hodgkin's lymphoma: OR = 1.2
  • Multiple myeloma: OR = 1.6
  • Lymphocytic leukemia: OR = 1.8

These findings highlight the potential carcinogenic nature of this compound, particularly with prolonged exposure.

Case Study: Occupational Exposure

A study conducted among workers at a polyvinylacetate plant revealed significant neurotoxic effects associated with chronic this compound exposure. Symptoms included cardiovascular issues such as palpitations and hypertension, which correlated with the duration of exposure . The study noted that pulmonary function also deteriorated over time, with vital capacity decreasing significantly in workers employed for over 15 years.

Case Study: Animal Models

In animal studies where rats were administered this compound through drinking water over extended periods, researchers observed no significant differences in overall survival compared to control groups; however, there was an increased incidence of liver neoplastic nodules in treated animals . Histological examinations revealed that treated animals exhibited changes consistent with chronic irritation.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for vinyl acetate, and what analytical methods are recommended for verifying its purity and structure?

this compound is primarily synthesized via the vapor-phase reaction of ethylene and acetic acid over a palladium-gold catalyst at 175–200°C and 5–9 bar pressure . Older methods, such as mercury-catalyzed reactions with acetylene, are obsolete due to toxicity concerns. To verify purity and structure, use gas chromatography-mass spectrometry (GC-MS) for volatile impurities, nuclear magnetic resonance (NMR) for structural confirmation, and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups. Key physicochemical properties (e.g., boiling point: 72.5°C, LogP: 0.73, water solubility: 23 g/L at 20°C) should be cross-checked against reference data .

Q. How can researchers assess the environmental persistence and degradation pathways of this compound under varying conditions?

Design experiments to evaluate hydrolysis, photolysis, and biodegradation. For hydrolysis, monitor reaction kinetics at different pH levels (this compound hydrolyzes faster in alkaline conditions). For biodegradation, use microbial consortia (e.g., Pseudomonas fluorescens) and measure degradation rates via HPLC or enzymatic assays targeting esterase activity . Environmental fate models should incorporate Henry’s Law constant (4.81) and vapor pressure (118 mmHg at 25°C) to predict atmospheric partitioning .

Q. What standardized protocols exist for evaluating the acute toxicity of this compound in laboratory settings?

Follow OECD Guidelines for in vitro assays (e.g., Ames test for mutagenicity) and in vivo studies (e.g., rodent inhalation exposure at 50–200 ppm). Measure endpoints such as LC50, skin/eye irritation, and respiratory effects. Conflicting data on carcinogenicity (IARC Class 2B) require meta-analysis of longitudinal studies and dose-response modeling .

Advanced Research Questions

Q. How can catalytic efficiency be optimized in this compound production, and what methodologies address byproduct formation?

Use response surface methodology (RSM) to optimize palladium catalyst loading, temperature, and ethylene-to-acetic acid ratios. Monitor byproducts (e.g., CO₂ from ethylene oxidation) via online mass spectrometry. Process simulations (Aspen Plus®) can model reactor dynamics and separation trains, such as azeotropic distillation for acetic acid recovery . Recent advancements include doped catalysts (e.g., Pd-Au/KSiO₃) to reduce sintering and improve selectivity .

Q. What strategies mitigate instability in this compound polymerization, particularly for controlled radical polymerization (CRP)?

Traditional free-radical polymerization faces challenges due to chain-transfer reactions. Reversible addition-fragmentation chain-transfer (RAFT) polymerization, using xanthate chain-transfer agents, enables precise control over molecular weight and polydispersity. Kinetic studies should track monomer conversion via gravimetry or NMR, while gel permeation chromatography (GPC) validates polymer architecture .

Q. How do copolymer composition ratios (e.g., ethylene-vinyl acetate, EVA) influence material properties, and what characterization techniques are critical?

Vary this compound content (10–40 wt%) during copolymer synthesis and analyze thermal stability (DSC/TGA), mechanical strength (tensile testing), and crystallinity (XRD). For EVA, FTIR identifies acetate group distribution, while NMR quantifies ethylene incorporation. Reference the ASTM D7436 standard for EVA classification .

Q. How should researchers resolve contradictions in toxicity data between in vitro and in vivo studies?

Conduct comparative studies using human cell lines (e.g., A549 lung cells) and rodent models under identical exposure conditions. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro results to in vivo scenarios. Confounding factors (e.g., metabolic differences) require metabolomic profiling (LC-MS) to identify biomarkers like acetic acid metabolites .

Properties

IUPAC Name

ethenyl acetate
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InChI

InChI=1S/C4H6O2/c1-3-6-4(2)5/h3H,1H2,2H3
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InChI Key

XTXRWKRVRITETP-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OC=C
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Molecular Formula

C4H6O2, Array, CH3COOCHCH2
Record name VINYL ACETATE
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Record name vinyl acetate
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Related CAS

9003-20-7
Record name Poly(vinyl acetate)
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DSSTOX Substance ID

DTXSID3021431
Record name Vinyl acetate
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Molecular Weight

86.09 g/mol
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Physical Description

Vinyl acetate appears as a clear colorless liquid. Flash point 18 °F. Density 7.8 lb / gal. Slightly soluble in water. Vapors are heavier than air. Vapors irritate the eyes and respiratory system. May polymerize if heated or contaminated. If polymerization occurs inside a container, the container may violently rupture. Used to make adhesives, paints, and plastics., Dry Powder; Liquid, Colorless liquid with a pleasant, fruity odor. [Note: Raw material for many polyvinyl resins.]; [NIOSH] Polymerizes when exposed to light; [ACGIH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant, fruity odor., Colorless liquid with a pleasant, fruity odor. [Note: Raw material for many polyvinyl resins.]
Record name VINYL ACETATE
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Boiling Point

162 to 163 °F at 760 mmHg (EPA, 1998), 72.8 °C, 72.50 °C. @ 760.00 mm Hg, 72.7 °C, 162 °F
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Flash Point

18 °F (EPA, 1998), -8 °C, closed cup, -8 °C, 18 °F (CLOSED CUP), 0.5-0.9 °C (open cup), -8 °C c.c., 18 °F
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Record name Vinyl acetate
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Solubility

2 % (NIOSH, 2023), Sol in ethane, acetone, chloroform, Soluble in organic liquids, > 10% in ethyl ether; > 10% in ethanol; > 10% in benzene, At 20 °C, a saturated solution of vinyl acetate in water contains 2.0-2.4 wt % vinyl acetate, whereas a saturated solution of water in vinyl acetate contains 0.9-1.0 wt % water; at 50 °C, the solubility of vinyl acetate in water is 0.1 wt % more than at 20 °C, but the solubility of water in vinyl acetate doubles to about 2 wt %, For more Solubility (Complete) data for VINYL ACETATE (7 total), please visit the HSDB record page., 20 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 2 (poor), 2%
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Density

0.932 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.932 at 20 °C/4 °C, Relative density (water = 1): 0.93, 0.93
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Vapor Density

3 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.0 (Air = 1), Relative vapor density (air = 1): 3.0, 3
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Vapor Pressure

83 to 140 mmHg at 68 to 86 °F (EPA, 1998), 115.0 [mmHg], 90.2 mm Hg at 20 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 11.7, 83 mmHg
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Mechanism of Action

/It has been suggested that/ vinyl acetate disturbs glutathione metabolism, ... by acting as a substrate for glutathione transferase., Acetaldehyde is a metabolite of vinyl acetate through esterase-mediated metabolism. It is discussed that vinyl acetate exhibits its genotoxicity via acetaldehyde. For example /researchers/ demonstrated that vinyl acetate induces /DNA protein crosslinking/ via acetaldehyde, and ... chromosomal damage induced by vinyl acetate in mammalian cell cultures is through formation of acetaldehyde ... Acetaldehyde is a naturally occurring substance in the metabolic pathways of animals and humans (metabolism of ethanol and sugars). It occurs in small quantities in human blood. Therefore, it may well be that acetaldehyde expresses its genotoxic potential in case of metabolic overload.
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Impurities

Typical /USA/ specifications are: ... acidity (as acetic acid), aldehydes (as acetaldehyde), 0.005% max, water, 0.04% max ..., In western Europe, vinyl acetate produced by the gas-phase ethylene process has the following typical specifications: ... ethyl acetate, 323 mg/kg (ppm): water, 240 mg/kg (ppm); methyl acetate, 175 mg/kg (ppm); acetaldehyde, 6 mg/kg (ppm); & acrolein, 1 mg/kg (ppm)., Typical specifications for vinyl acetate in Japan are as follows: ... free acid (as acetic acid), 0.01% max; free aldehydes (as acetaldehyde), 0.05% max ... moisture, 0.2% max ...
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Color/Form

COLORLESS, MOBILE LIQUID, Clear, colorless liquid

CAS No.

108-05-4, 85306-26-9
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Melting Point

-136 °F (EPA, 1998), -93.2 °C, -100 °C, -136 °F
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